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Compound of Interest

Compound Name: 2-Bromoallyl alcohol

Cat. No.: B1196351 Get Quote

Introduction

2-Bromoallyl alcohol (also known as 2-bromo-2-propen-1-ol) is a valuable trifunctional

reagent in organic synthesis, possessing a primary alcohol, a vinyl bromide, and a double

bond. This unique combination of functional groups makes it an important building block for the

synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty

polymers. Its utility in drug development is particularly noteworthy, where it can be used to

introduce a reactive handle for cross-coupling reactions or to construct heterocyclic scaffolds.

This document provides a detailed two-step protocol for the synthesis of 2-bromoallyl alcohol
from the readily available starting material, allyl alcohol. The synthesis involves the bromination

of the double bond to form a dibromo intermediate, followed by a regioselective

dehydrobromination.

Overall Reaction Scheme
The synthesis proceeds in two distinct steps:

Bromination: Allyl alcohol reacts with elemental bromine via electrophilic addition to yield the

intermediate, 2,3-dibromo-1-propanol.

Dehydrobromination: The intermediate undergoes an E2 elimination reaction using a strong

base to afford the final product, 2-bromoallyl alcohol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1196351?utm_src=pdf-interest
https://www.benchchem.com/product/b1196351?utm_src=pdf-body
https://www.benchchem.com/product/b1196351?utm_src=pdf-body
https://www.benchchem.com/product/b1196351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Summary
The following table summarizes the key quantitative data for the compounds involved in this

synthesis.

Compound
Molar Mass (
g/mol )

Boiling Point
(°C)

Density (g/mL) Typical Yield

Allyl Alcohol

(Starting

Material)

58.08 97 0.854 N/A

2,3-Dibromo-1-

propanol

(Intermediate)

217.89[1]
95-97 / 10

mmHg[2]
2.12 @ 25 °C[2] 85-90%[2][3]

2-Bromoallyl

alcohol (Final

Product)

136.98 58-62 / 100 mbar 1.654 @ 25 °C
~80% (for

elimination step)

Experimental Protocols
Safety Precautions:
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Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume

hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a

face shield, and heavy-duty, bromine-resistant gloves. Have a bromine quenching solution

(e.g., aqueous sodium thiosulfate) readily available.

Potassium Hydroxide (KOH): Very caustic and can cause severe burns. Handle with care,

wearing gloves and eye protection.

Solvents: Carbon tetrachloride is a suspected carcinogen and harmful to the environment;

handle with appropriate precautions and dispose of waste correctly. Diethyl ether is

extremely flammable.

Step 1: Synthesis of 2,3-Dibromo-1-propanol
This procedure details the electrophilic addition of bromine across the double bond of allyl

alcohol. The reaction is exothermic and requires careful temperature control to minimize side

reactions.[4][5][6]

Materials:

Allyl alcohol (1.0 mol, 58.08 g)

Elemental Bromine (1.0 mol, 159.8 g)

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (600 mL)

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask (1 L), dropping funnel, magnetic stirrer, ice bath

Procedure:

Set up a 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel in

an ice-water bath.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/US3378593A/en
https://patents.google.com/patent/US3932540A/en
https://patents.google.com/patent/US3268597A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve allyl alcohol (58.08 g) in 500 mL of carbon tetrachloride in the flask and cool the

solution to 0-5 °C with stirring.

In the dropping funnel, prepare a solution of bromine (159.8 g) in 100 mL of carbon

tetrachloride.

Add the bromine solution dropwise to the stirred allyl alcohol solution over a period of 1-2

hours. Maintain the reaction temperature below 10 °C throughout the addition. The

characteristic red-brown color of bromine should disappear as it reacts.

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C,

then warm to room temperature.

Transfer the reaction mixture to a separatory funnel and wash sequentially with 200 mL of

water, 200 mL of 5% aqueous sodium bicarbonate solution (to neutralize any HBr), and 200

mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

The crude 2,3-dibromo-1-propanol can be purified by vacuum distillation, collecting the

fraction boiling at 95-97 °C / 10 mmHg.[2] The expected yield is approximately 85-90%.[2][3]

Step 2: Synthesis of 2-Bromoallyl alcohol
(Dehydrobromination)
This protocol describes the base-induced elimination of one equivalent of hydrogen bromide

from 2,3-dibromo-1-propanol. Using an alcoholic solution of a strong base favors the

elimination pathway.[7][8][9]

Materials:

2,3-Dibromo-1-propanol (0.5 mol, 108.9 g)

Potassium Hydroxide (KOH) (0.6 mol, 33.7 g)

Ethanol (95% or absolute) (400 mL)
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Diethyl Ether

Deionized Water

Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask (1 L) with reflux condenser, magnetic stirrer, heating mantle

Procedure:

Set up a 1 L round-bottom flask with a magnetic stir bar and a reflux condenser.

Prepare a solution of potassium hydroxide (33.7 g) in ethanol (400 mL) in the flask. Stir until

the KOH is fully dissolved. Gentle warming may be required.

Add the 2,3-dibromo-1-propanol (108.9 g) to the ethanolic KOH solution.

Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 2 hours.

Monitor the reaction progress by TLC (Thin Layer Chromatography).

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of

potassium bromide (KBr) will have formed.

Remove the ethanol under reduced pressure using a rotary evaporator.

To the resulting slurry, add 200 mL of water and 200 mL of diethyl ether. Stir to dissolve the

product and salts.

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous

layer with diethyl ether (2 x 100 mL).

Combine all organic layers and wash with 150 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the

diethyl ether by rotary evaporation.
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Purify the crude 2-bromoallyl alcohol by vacuum distillation to yield the final product.

Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of 2-
bromoallyl alcohol from allyl alcohol.
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Step 1: Bromination

Step 2: Dehydrobromination

Allyl Alcohol in CCl4

Reaction Flask (0-10 °C)

Bromine in CCl4

Dropwise Addition

Workup:
1. H2O Wash

2. NaHCO3 Wash
3. Brine Wash

Crude Product

Dry (MgSO4) & Filter

Rotary Evaporation

Vacuum Distillation
(95-97 °C / 10 mmHg)

Intermediate:
2,3-Dibromo-1-propanol

Reaction Flask (Reflux)

Add to Base

KOH in Ethanol

Rotary Evaporation
(Remove Ethanol)

Workup:
1. Add H2O & Ether
2. Extract with Ether

3. Brine Wash

Dry (MgSO4) & Filter

Rotary Evaporation
(Remove Ether)

Vacuum Distillation

Final Product:
2-Bromoallyl Alcohol

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of 2-bromoallyl alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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